
4-Bromo-7,8-difluoro-2-methylquinoline
Descripción general
Descripción
4-Bromo-7,8-difluoro-2-methylquinoline is an organic compound with the empirical formula C10H6BrF2N . It has a molecular weight of 258.06 g/mol .
Molecular Structure Analysis
The SMILES string for 4-Bromo-7,8-difluoro-2-methylquinoline is FC(C1=NC=CC(Br)=C1C=C2)=C2F . This indicates that the molecule contains a bromine atom at the 4th position, fluorine atoms at the 7th and 8th positions, and a methyl group at the 2nd position on the quinoline ring system.Physical And Chemical Properties Analysis
4-Bromo-7,8-difluoro-2-methylquinoline is a solid compound . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density are not available in the current literature.Aplicaciones Científicas De Investigación
Drug Development
Fluorinated quinolines, such as 4-Bromo-7,8-difluoro-2-methylquinoline, have been used in the development of various drugs . For example, the quinoline skeleton has been used as a basic structure for synthetic antimalarial drugs . Fluorinated quinolines have also been used in the development of drugs for the treatment of heart diseases and various types of cancer .
Agricultural Applications
A number of fluorinated quinolines have found application in agriculture . They could potentially be used in the development of pesticides or other agricultural chemicals .
Development of Liquid Crystals
Fluorinated quinolines have also been used as components for liquid crystals . The unique properties of these compounds could potentially make them useful in the development of new types of liquid crystal displays .
Development of Dyes
Cyanine dyes based on quinolines make a considerable share in commercial production . 4-Bromo-7,8-difluoro-2-methylquinoline could potentially be used in the development of new types of dyes .
Enzyme Inhibition
Many synthetic quinolines have been found to exhibit antibacterial, antineoplastic, and antiviral activities by inhibiting various enzymes . 4-Bromo-7,8-difluoro-2-methylquinoline could potentially be used in research related to these areas .
Propiedades
IUPAC Name |
4-bromo-7,8-difluoro-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF2N/c1-5-4-7(11)6-2-3-8(12)9(13)10(6)14-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJOYMXNGYMCPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=C(C2=N1)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670967 | |
| Record name | 4-Bromo-7,8-difluoro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-7,8-difluoro-2-methylquinoline | |
CAS RN |
1189106-60-2 | |
| Record name | 4-Bromo-7,8-difluoro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



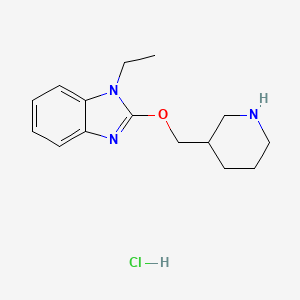

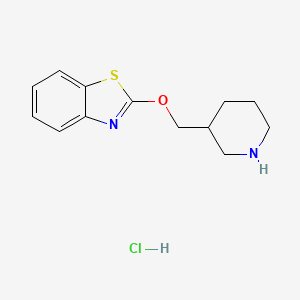


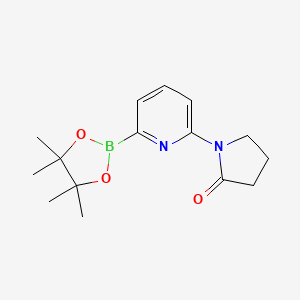

![3-[4-(Piperidine-1-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1500750.png)
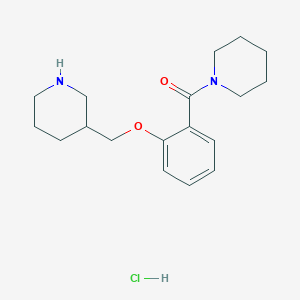
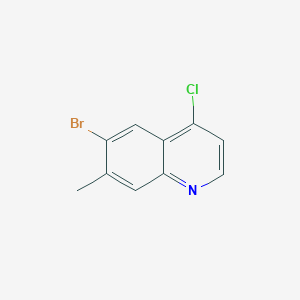

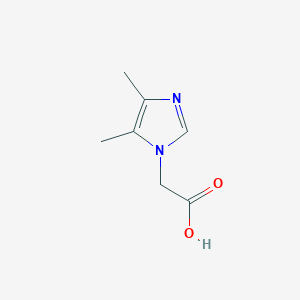
![[1,2,4]Triazolo[4,3-b]pyridazine-3-carboxylic acid](/img/structure/B1500760.png)
![Imidazo[4,3-b][1,3]thiazole-5-carboxylic acid](/img/structure/B1500761.png)